4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol
Description
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenol ring, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-9-2-5(7(11)4-12)6(10)3-8(9)13/h2-3,7,12-13H,4,11H2,1H3 |
InChI Key |
SZCNEMPEMWCBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CO)N)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the introduction of the amino and hydroxyethyl groups through a series of reactions involving intermediates such as epoxides or halohydrins. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques such as crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol exerts its effects depends on its interaction with molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific pathways involved can vary based on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and methoxy groups, which may affect its reactivity and biological activity.
5-Bromo-2-methoxyphenol: Lacks the amino and hydroxyethyl groups, which can influence its chemical properties and applications.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Similar structure but without the bromine atom, potentially altering its reactivity and interactions.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is unique due to the combination of functional groups present on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
